molecular formula C9H20Cl2N2O B594898 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 1219961-32-6

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No. B594898
M. Wt: 243.172
InChI Key: DXYDSIGDVKQGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride” is likely to be a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The molecular formula is C9H20Cl2N2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 227.173 . Other physical and chemical properties are not available.

Scientific Research Applications

Synthetic Chemistry Applications

  • Cycloaddition Reactions: Pyrrolidine derivatives, like the compound , play a crucial role in cycloaddition reactions. For example, Magdalena Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines via [3+2] cycloaddition, showcasing their significance in producing heterocyclic organic compounds with biological effects. Such reactions proceed under mild conditions and have implications in medicine and industry.
  • Enamine Chemistry: Research by J. B. Rasmussen et al. (1981) demonstrated the use of enamino-thione derivatives to synthesize various pyrrolidines, further highlighting the compound's utility in creating complex structures through cycloaddition reactions.

Pharmaceutical and Biological Research

  • Antibacterial Agents: A study by J. Domagala et al. (1993) synthesized a series of quinolone and naphthyridine derivatives, including pyrrolidine variants, to evaluate their antibacterial efficacy. This research provided insights into the structural features influencing potency and in vivo efficacy.
  • Enantioselective Synthesis: The work by K. Kulig et al. (2007) detailed the asymmetric synthesis of pyrrolidin-2-one derivatives, highlighting the role of pyrrolidine derivatives in synthesizing enantioenriched compounds for pharmaceutical applications.

properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-2-4-11(7-9)6-8-1-3-10-5-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYDSIGDVKQGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716647
Record name 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

CAS RN

1219961-32-6
Record name 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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